2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)4-3-7-5-8(11(15)16)10(13)14-9(7)6-12/h5H,3-4,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDHHKLQLVJFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC(=C(N=C2C1)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225136-61-6 | |
| Record name | 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Tetrahydroquinoline Skeleton Construction
The tetrahydroquinoline backbone is typically assembled via cyclocondensation reactions. A prominent approach involves the Gould-Jacobs reaction, where aniline derivatives react with β-keto esters to form quinoline intermediates. For example, 3-fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to yield ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This intermediate is aromatized by heating in diphenyl ether, followed by chlorination at position 2 using phosphorus oxychloride (POCl₃).
Key modifications for introducing the 7,7-dimethyl group include using 2,2-dimethylcyclohexan-1-one as a starting material. Cyclocondensation with substituted anilines under acidic conditions generates the tetrahydroquinoline core with pre-installed dimethyl groups.
Chlorination Strategies
Chlorination at position 2 is achieved via electrophilic aromatic substitution or nucleophilic displacement. In one protocol, 7-fluoro-3-quinolinecarbonitrile undergoes displacement of the fluorine atom by chloride using AlCl₃ or NH₄Cl in polar aprotic solvents. Alternatively, direct chlorination of the quinoline core with POCl₃ at 105°C introduces the chlorine atom with >90% efficiency.
Example :
A mixture of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile (0.3 g) in POCl₃ (5 mL) is heated at 105°C for 45 minutes. After cooling, the mixture is concentrated, neutralized with Na₂CO₃, and extracted with CH₂Cl₂/MeOH to yield 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile .
Hydrolysis of Nitrile to Carboxylic Acid
The 3-cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Nitrile intermediates (e.g., 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile ) are refluxed in 6M HCl or H₂SO₄ at 120°C for 6–12 hours. Alternatively, alkaline hydrolysis with NaOH in ethanol/water (1:1) at 80°C provides the carboxylic acid.
Optimization Note :
Hydrolysis efficiency depends on steric hindrance. Electron-withdrawing groups (e.g., Cl at position 2) accelerate the reaction, achieving >85% yield.
Functionalization of the 7,7-Dimethyl Group
The 7,7-dimethyl moiety is introduced early in the synthesis to avoid retro-aldol side reactions. 2,2-Dimethylcyclohexan-1-one is condensed with β-keto esters or cyanoacetates under Dean-Stark conditions to form the tetrahydroquinoline ring. For instance, reaction with ethyl 3-aminocrotonate in acetic acid yields 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate , which is subsequently chlorinated.
Purification and Characterization
Crude products are purified via flash chromatography (ethyl acetate/hexane gradients) or recrystallization. Melting points and spectral data validate purity:
¹H NMR (DMSO-d6) of the final product shows characteristic peaks:
Alternative Routes via Thioether Intermediates
7-Substituted derivatives are synthesized by displacing fluorine atoms with thiols or alcohols. For example, 7-fluoro-4-[(3,4,5-trimethoxyphenyl)amino]-3-quinolinecarbonitrile reacts with 4-methylpiperazine in 2-ethoxyethanol to install the 7-piperazinyl group, which is later modified. While this route is less direct for carboxylic acids, it highlights the versatility of quinoline intermediates.
Scalability and Industrial Considerations
Large-scale production faces challenges in controlling exothermic reactions (e.g., POCl₃ chlorination) and minimizing byproducts. Continuous flow systems improve safety for high-temperature steps, while catalytic methods (e.g., Pd-catalyzed cross-coupling) remain under exploration for functionalizing the tetrahydroquinoline core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carboxylic acid: Lacks the tetrahydro and dimethyl groups, making it less sterically hindered.
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the chlorine atom and the dimethyl groups can influence its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (CAS No. 2225136-61-6) is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and a carboxylic acid moiety enhances its reactivity and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 240.69 g/mol. Its structure allows for various chemical modifications that can influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its role in enzyme inhibition.
Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce oxidative stress in colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway, leading to autophagy and cell death .
Table 1: Antiproliferative Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 20d | HCT-116 | ~10 | Induces oxidative stress and autophagy |
| 2-Chloro | MDA-MB-435 | ~15 | Inhibition of tubulin assembly |
| Related | Various | Varies | Modulation of PI3K/AKT/mTOR pathway |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it may bind to active sites of enzymes, blocking substrate access and thus inhibiting their activity. This mechanism is crucial for developing targeted therapies against malignancies .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Colorectal Cancer Study : A series of tetrahydroquinolinone derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study found that certain compounds significantly reduced cell viability by inducing oxidative stress .
- Enzyme Interaction Studies : Investigations into the binding affinity of tetrahydroquinoline derivatives with enzymes such as PI3K revealed promising results for drug development targeting cancer metabolism .
The biological mechanisms through which this compound exerts its effects include:
- Oxidative Stress Induction : By disrupting cellular redox balance, leading to increased reactive oxygen species (ROS) levels.
- Inhibition of Cell Proliferation : Through interference with key signaling pathways such as PI3K/AKT/mTOR.
- Enzyme Binding : Direct interaction with enzymes involved in metabolic pathways critical for cancer cell survival.
Q & A
Q. What are the established synthetic routes for 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid?
A common method involves the reaction of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone, yielding tetrahydroquinoline derivatives with high efficiency. This approach leverages cyclocondensation to form the core structure, followed by functionalization at the 3-position to introduce the carboxylic acid group. Alternative strategies include nucleophilic substitution with α-amino acids under controlled pH and temperature conditions to modify reactivity .
Q. What analytical techniques are essential for structural confirmation of this compound?
X-ray crystallography is critical for resolving the three-dimensional conformation, particularly for assessing dihedral angles between the quinoline core and substituents (e.g., 6.8° for carboxyl groups relative to the aromatic ring). Complementary methods include H/C NMR for verifying proton environments and IR spectroscopy for identifying functional groups like carboxylic acids (C=O stretch at ~1700 cm) .
Q. How should this compound be stored to maintain stability?
Store in airtight containers under dry, ventilated conditions at room temperature. Avoid exposure to moisture, static discharge, and direct sunlight. Post-opening, ensure rigorous resealing to prevent degradation. Safety protocols recommend access to eyewash stations and ventilated fume hoods during handling .
Q. What in vivo models are suitable for evaluating its biological activity?
Normobaric hypoxia with hypercapnia models are widely used to assess antihypoxic activity. These models monitor survival rates and physiological markers (e.g., blood oxygen saturation) in controlled environments, providing insights into the compound’s therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized for site-selective functionalization of the tetrahydroquinoline core?
Site selectivity is achieved by modulating solvent polarity and base strength. For example, ethanol with triethylamine promotes cyclocondensation at the 3-position, while polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 2-chloro site. Temperature control (70–80°C) and reaction duration (24–72 hours) further refine regioselectivity .
Q. What strategies resolve crystallographic disorder in tetrahydroquinoline derivatives?
Slow evaporation of toluene solutions enables the growth of high-quality single crystals. Refinement protocols include constraining hydrogen atoms to parent atoms (C–H = 0.93 Å, O–H = 0.82 Å) and applying isotropic displacement parameters (U(H) = 1.2–1.5×U(C/O)) to mitigate thermal motion artifacts .
Q. How to address discrepancies between computational and experimental spectroscopic data?
Cross-validation using multiple techniques is key. For instance, if DFT-predicted H NMR shifts deviate from experimental values, reassess solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility. X-ray data can validate bond angles and torsional strains, resolving ambiguities in computational models .
Q. What factors govern regioselective modification of the carboxylic acid group?
pH-dependent reactivity is critical: basic conditions (NaHCO) favor nucleophilic attack at the carbonyl carbon, while acidic media promote esterification. Protecting groups (e.g., benzyl esters) can shield the carboxyl group during subsequent reactions, enabling selective functionalization of the chloro or methyl substituents .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s stability under varying pH conditions?
Contradictions may arise from differences in solvent systems or impurity profiles. For example, aqueous buffers may hydrolyze the tetrahydroquinoline ring at extreme pH, while non-polar solvents stabilize it. Systematic stability studies (e.g., HPLC monitoring under controlled pH/temperature) are recommended to isolate degradation pathways .
Q. Why do synthetic yields vary across studies using similar protocols?
Yield discrepancies often stem from trace impurities in starting materials (e.g., residual moisture in 3-amino-5,5-dimethylcyclohex-2-enone) or subtle variations in reaction kinetics (e.g., stirring rate affecting heat distribution). Replicating conditions with rigorous purification of intermediates and in situ monitoring (e.g., TLC) can standardize outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
